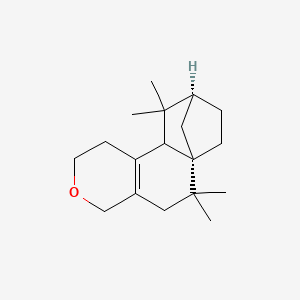

4,5-(Methanoxyethano)isolongifol-4-ene

Description

4,5-(Methanoxyethano)isolongifol-4-ene is a complex polycyclic terpenoid derivative characterized by a bridged tetracyclic framework. Its systematic IUPAC name is (1S,12S)-2,2,11,11-tetramethyl-6-oxatetracyclo[10.2.1.0(1,10).0(4,9)]pentadec-4(9)-ene, with the molecular formula C₁₈H₂₈O and a molecular weight of 260.214 g/mol . This compound is cataloged in the Lipid Maps Structure Database (LMSD) under the identifier LMPR0103500012, highlighting its relevance in lipidomics and natural product research .

Properties

Molecular Formula |

C18H28O |

|---|---|

Molecular Weight |

260.4 g/mol |

IUPAC Name |

(1S,12S)-2,2,11,11-tetramethyl-6-oxatetracyclo[10.2.1.01,10.04,9]pentadec-4(9)-ene |

InChI |

InChI=1S/C18H28O/c1-16(2)9-12-11-19-8-6-14(12)15-17(3,4)13-5-7-18(15,16)10-13/h13,15H,5-11H2,1-4H3/t13-,15?,18-/m0/s1 |

InChI Key |

OPHJYEFTOHTQHT-LWSHRDBSSA-N |

Isomeric SMILES |

CC1(CC2=C(CCOC2)C3[C@@]14CC[C@@H](C4)C3(C)C)C |

Canonical SMILES |

CC1(CC2=C(CCOC2)C3C14CCC(C4)C3(C)C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Structural Differences

The most closely related analog documented in the LMSD is 4,5-(methanoxy-2-methylethano)isolongifol-4-ene (LMPR0103500013), which differs by the addition of a methyl group to the methoxyethano substituent. This modification increases its molecular formula to C₁₉H₃₀O and molecular weight to 274.229 g/mol . The structural variations between these compounds are summarized below:

| Property | 4,5-(Methanoxyethano)isolongifol-4-ene | 4,5-(Methanoxy-2-methylethano)isolongifol-4-ene |

|---|---|---|

| IUPAC Name | (1S,12S)-2,2,11,11-tetramethyl-6-oxatetracyclo[10.2.1.0¹,¹⁰.0⁴,⁹]pentadec-4(9)-ene | (1S,12S)-2,2,8,11,11-pentamethyl-6-oxatetracyclo[10.2.1.0¹,¹⁰.0⁴,⁹]pentadec-4(9)-ene |

| Molecular Formula | C₁₈H₂₈O | C₁₉H₃₀O |

| Molecular Weight (g/mol) | 260.214 | 274.229 |

| Substituent | Methoxyethano | Methoxy-2-methylethano |

| LMSD Identifier | LMPR0103500012 | LMPR0103500013 |

Implications of Substituent Modifications

The addition of a methyl group in the analog introduces steric hindrance, which may influence:

- Boiling/Melting Points : Increased molecular weight and branching could elevate melting points marginally.

- Reactivity : The methyl group may stabilize adjacent carbocations or alter nucleophilic attack pathways in ring-opening reactions.

- Lipid Solubility : Enhanced hydrophobicity due to the methyl group might improve membrane permeability in biological systems.

Lack of Direct Experimental Data

While structural comparisons are well-documented in LMSD , experimental data on physicochemical properties (e.g., solubility, stability) or bioactivity for these compounds remain scarce. Further studies are required to validate hypotheses about their behavior in synthetic or biological contexts.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.